A Comprehensive Technical Guide to 3-(1H-imidazol-2-yl)propanoic acid hydrochloride
A Comprehensive Technical Guide to 3-(1H-imidazol-2-yl)propanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Neuromodulator
3-(1H-imidazol-2-yl)propanoic acid hydrochloride (CAS Number: 1208078-18-5) is a fascinating small molecule that sits at the intersection of imidazole chemistry and neuropharmacology. The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties and proposed synthesis to its analytical characterization and potential as a modulator of critical neurological pathways. As a potent inhibitor of the GABA transporter, this molecule holds considerable promise for research into a variety of neurological disorders.[2][3] This document is intended to serve as a foundational resource for researchers embarking on studies involving this compound, offering both established knowledge and rationally proposed methodologies where specific data is not yet available.
Chemical and Physical Properties: A Snapshot
A clear understanding of a compound's physicochemical properties is the bedrock of any research endeavor. Below is a summary of the key properties of 3-(1H-imidazol-2-yl)propanoic acid hydrochloride.
| Property | Value | Source |
| CAS Number | 1208078-18-5 | Commercial Suppliers |
| Molecular Formula | C₆H₉ClN₂O₂ | Commercial Suppliers |
| Molecular Weight | 176.60 g/mol | Commercial Suppliers |
| Chemical Structure | Imidazole ring with a propanoic acid substituent at the 2-position, as a hydrochloride salt. | Inferred from Name |
| Appearance | Likely a white to off-white solid. | Inferred from similar compounds |
| Solubility | Expected to be soluble in water and polar organic solvents.[4] | Inferred from structure |
Proposed Synthesis and Purification: A Rational Approach
The Radziszewski Synthesis: A Powerful Tool
The Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia to form the imidazole ring.[5][7] For the synthesis of the target molecule, the key starting materials would be a suitable dicarbonyl compound and an aldehyde bearing the propanoic acid moiety.
Step-by-Step Proposed Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine glyoxal (the 1,2-dicarbonyl component) and 3-oxopropanoic acid (the aldehyde component) in a suitable solvent such as ethanol.
-
Addition of Ammonia: To the stirred mixture, add a solution of aqueous ammonia. The ammonia serves as the nitrogen source for the imidazole ring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The crude product is then dissolved in a minimal amount of hot water and filtered to remove any insoluble impurities.
-
Purification: The aqueous solution is then acidified with hydrochloric acid to precipitate the desired 3-(1H-imidazol-2-yl)propanoic acid hydrochloride. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality of Experimental Choices: The choice of the Radziszewski synthesis is predicated on its reliability and versatility in creating substituted imidazoles.[6] The use of readily available starting materials and a one-pot procedure makes it an attractive method for laboratory-scale synthesis. The final acidification step is crucial for both the isolation of the product and the formation of the hydrochloride salt, which often improves the compound's stability and handling properties.
Caption: Proposed synthesis workflow for 3-(1H-imidazol-2-yl)propanoic acid hydrochloride.
Analytical Characterization: Ensuring Identity and Purity
Rigorous analytical characterization is paramount to validate the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR Spectroscopy Protocol:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Expected signals would include those for the two non-equivalent protons on the imidazole ring (typically in the range of 7-8 ppm), and the two methylene groups of the propanoic acid side chain (likely between 2.5 and 3.5 ppm).[8][9][10][11] The acidic proton of the carboxylic acid may be observable as a broad singlet, depending on the solvent and concentration.
-
-
¹³C NMR Spectroscopy Protocol:
-
Prepare a more concentrated sample (20-50 mg) in the chosen deuterated solvent.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expect signals for the three carbons of the imidazole ring (in the aromatic region) and the carbons of the propanoic acid side chain, including the carbonyl carbon (typically >170 ppm).[12]
-
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern of the molecule.
-
LC-MS Protocol:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.
-
In positive ion mode, the expected molecular ion [M+H]⁺ would correspond to the free base (m/z ≈ 141.06).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules.[4]
-
Proposed HPLC Protocol:
-
Column: Given the polar nature of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for optimal retention and separation from polar impurities.[13][14]
-
Mobile Phase: A gradient elution with a mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is a suitable starting point.
-
Detection: UV detection at a wavelength where the imidazole ring absorbs (e.g., ~210 nm) should be employed.
-
Purity Assessment: The purity is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.
-
Caption: A typical analytical workflow for the characterization of the target compound.
Potential Applications and Biological Activity: A GABA Transporter Inhibitor
The primary reported biological activity of 3-(1H-imidazol-2-yl)propanoic acid hydrochloride is its potent inhibition of the GABA transporter.[2] This positions the compound as a valuable tool for neuroscience research and a potential lead for drug development.
The GABAergic System and its Regulation
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the central nervous system (CNS).[1] Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition, a process fundamental to normal brain function.[15] GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] Of the different GAT subtypes, GAT1 is the most abundant in the brain and plays a key role in regulating GABA levels.[16]
Mechanism of Action and Therapeutic Potential
By inhibiting GAT1, 3-(1H-imidazol-2-yl)propanoic acid hydrochloride is proposed to increase the concentration and residence time of GABA in the synaptic cleft.[3] This enhancement of GABAergic neurotransmission can have a dampening effect on neuronal excitability.[17] This mechanism of action is shared by the clinically approved anticonvulsant drug, Tiagabine.[16]
The potential therapeutic applications of a potent and selective GAT1 inhibitor are significant and include:
-
Epilepsy: By reducing excessive neuronal firing, GAT1 inhibitors can be effective in the treatment of seizures.[2]
-
Anxiety Disorders: Enhancing GABAergic inhibition is a well-established strategy for anxiolytic drug action.
-
Neuropathic Pain: Dysregulation of GABAergic signaling is implicated in the pathophysiology of chronic pain.
-
Other Neurological and Psychiatric Disorders: Imbalances in the excitatory/inhibitory equilibrium are associated with a range of conditions, including schizophrenia and mood disorders.[17]
The reported inhibition of glutamate and glycine transporters suggests a broader neuromodulatory profile for this compound, which warrants further investigation.
Caption: Proposed signaling pathway for 3-(1H-imidazol-2-yl)propanoic acid hydrochloride.
Safety and Handling: A Prudent Approach
As with any chemical reagent, proper safety precautions are essential when handling 3-(1H-imidazol-2-yl)propanoic acid hydrochloride. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for handling similar heterocyclic compounds and hydrochlorides should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Compound of Significant Interest
3-(1H-imidazol-2-yl)propanoic acid hydrochloride represents a promising tool for the exploration of the GABAergic system. Its potential as a potent inhibitor of GABA transporters opens up numerous avenues for research into the fundamental mechanisms of neurotransmission and the pathophysiology of a wide range of neurological disorders. While further research is needed to fully elucidate its pharmacological profile and to develop optimized synthetic and analytical methods, this guide provides a solid foundation for scientists and researchers to begin their investigations into this intriguing molecule.
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